molecular formula C18H21N5O2S B2638605 2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 899969-54-1

2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2638605
CAS RN: 899969-54-1
M. Wt: 371.46
InChI Key: XTLCPKOFXNKZBD-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine . It’s related to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds has been reported . For instance, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods . For example, the crystal structure of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was solved using the SIR92 program .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a bromo analogue led to the formation of a compound, which was then hydrogenated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the IR spectrum of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile exhibits a strong nitrile stretching vibration band .

Scientific Research Applications

Anti-Inflammatory Effects

LQFM182: , the piperazine derivative , has demonstrated anti-inflammatory properties. In a study, it was found to reduce acetic acid-induced abdominal writhing and paw licking time in the formalin test. Additionally, it decreased oedema formation induced by carrageenan and reduced cell migration, myeloperoxidase enzyme activity, and pro-inflammatory cytokine levels (IL-1β and TNF-α) in pleurisy . These findings suggest its potential as an anti-inflammatory agent.

Cyanation Reactions

The compound has been employed in Cu(OAc)2-mediated cyanation of arenes using benzimidazole as a directing group. This protocol allows for efficient C–H cyanation reactions, which are valuable in synthetic chemistry .

P2Y12 Receptor Blockade

In a different context, selective blockade of P2Y12 receptors by prasugrel (a related compound) inhibited myocardial infarction induced by thrombotic coronary artery occlusion in rats. While not directly about LQFM182 , this information highlights the relevance of related compounds in cardiovascular research .

Carbon-11 Labeling for PET Imaging

Researchers have synthesized a carbon-11-labeled IRAK4 amidopyrazole inhibitor using a similar scaffold. Although not specifically LQFM182 , this demonstrates the compound’s potential for radiolabeling and use in positron emission tomography (PET) imaging studies .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated . For example, LQFM182 was evaluated for its acute oral systemic toxicity in mice through the neutral red uptake (nru) assay .

Future Directions

The future directions for the development of similar compounds could include further evaluation of their anti-inflammatory and anti-nociceptive effects , as well as their potential as anti-tubercular agents . Further studies could also focus on improving the synthesis process and exploring other potential applications.

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-21-7-9-22(10-8-21)18(25)17(24)19-16-14-11-26-12-15(14)20-23(16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLCPKOFXNKZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

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